molecular formula C7H13ClN2 B6201675 4-tert-butyl-1H-pyrazole hydrochloride CAS No. 2694745-42-9

4-tert-butyl-1H-pyrazole hydrochloride

Cat. No.: B6201675
CAS No.: 2694745-42-9
M. Wt: 160.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a tert-butyl substituent at the 4-position of the pyrazole ring and a hydrochloride salt formation. Pyrazole derivatives are widely studied for their roles in coordination chemistry, pharmaceuticals, and agrochemicals due to their ability to act as ligands or bioactive molecules.

Properties

CAS No.

2694745-42-9

Molecular Formula

C7H13ClN2

Molecular Weight

160.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method for synthesizing 4-tert-butyl-1H-pyrazole hydrochloride involves the cyclocondensation of tert-butyl hydrazine with 1,3-dicarbonyl compounds, such as diketones or β-keto esters (Fig. 1). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbons, followed by dehydration to form the pyrazole ring. The hydrochloride salt is subsequently generated by treating the free base with hydrochloric acid.

Key Reaction Parameters:

  • Solvent System: Ethanol or methanol under reflux (50–100°C).

  • Molar Ratios: A 1:1.5–2.0 molar ratio of hydrazine to diketone optimizes cyclization efficiency.

  • Acid Catalysis: Acetic acid (1–5% v/v) accelerates ring closure by protonating carbonyl groups.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production prioritizes safety and scalability through continuous flow reactors, which mitigate risks associated with exothermic intermediates. These systems enable precise temperature control (60–80°C) and reduce reaction times from hours to minutes. A comparative analysis of batch vs. flow processes is provided in Table 1.

Table 1: Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Reaction Time6–8 hours15–30 minutes
Yield65–75%82–88%
Byproduct Formation8–12%3–5%
Energy ConsumptionHighLow

Alternative Synthetic Routes

From Hydrazones and Vilsmeier-Haack Reagent

An alternative pathway involves converting hydrazones (derived from acetophenones) into pyrazoles using the Vilsmeier-Haack reagent (POCl₃/DMF). This method, while less common, avoids the need for diketones and achieves moderate yields (50–60%) but requires stringent moisture control.

Multi-Step Synthesis from 4,4-Dimethyl-3-Methyl Propionylacetate

A patent-pending route starts with 4,4-dimethyl-3-methyl propionylacetate, undergoing four steps to yield the target compound. Although this method avoids toxic phosphorus oxychloride, it suffers from low overall yields (<30%) and complex purification.

Purification Techniques

Chromatographic Methods

Crude products often contain regioisomers and unreacted hydrazine, necessitating purification via:

  • Flash Chromatography: Ethyl acetate/methanol (25:1) with 0.25% triethylamine removes polar byproducts.

  • HPLC: C18 columns with acetonitrile/water gradients achieve >98% purity for pharmaceutical applications.

Yield Optimization Strategies

Critical Factors

  • Temperature Gradients: Maintaining 0–5°C during tert-butyl functionalization minimizes side reactions.

  • Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates.

  • Catalyst Screening: Nano-ZnO catalysts enhance reaction rates and yields in green chemistry protocols.

ReagentHazard ClassPrecautionary Measures
tert-Butyl HydrazineFlammable, ToxicGrounded equipment, PPE
Hydrochloric AcidCorrosiveFume hoods, acid-resistant gloves

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and copper triflate . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction with an α,β-ethylenic ketone and p-(4-(tert-butyl)phenyl) hydrazine yields pyrazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-tert-butyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Key Properties (Based on Available Data):

  • Molecular Formula: C₇H₁₂ClN₂ (theoretical; discrepancies noted in sources) .
  • Molecular Weight : 172.27 g/mol (reported; may include methyl group or other substituents) .
  • CAS Number : 117421-34-8 .
  • Applications: Potential use in coordination chemistry, catalysis, or as a synthetic intermediate.

Note: Discrepancies exist in reported molecular formulas. Theoretical calculations suggest C₇H₁₂ClN₂ (base pyrazole + HCl), while some sources list C₁₀H₂₀O₂ (possibly due to mislabeling or additional substituents) .

Comparison with Structurally Similar Hydrochloride Salts

Table 1: Comparative Analysis of Hydrochloride Salts

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Solubility References
4-tert-Butyl-1H-pyrazole HCl C₇H₁₂ClN₂ (theoretical) 172.27 (reported) Coordination chemistry, ligands Limited solubility data
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Analgesic, anti-inflammatory Soluble in water, ethanol
Memantine HCl C₁₂H₂₁N·HCl 215.76 Alzheimer’s treatment High thermal stability
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 346.33 Antihistamine, antiparkinsonian Hygroscopic; soluble in CHCl₃
Ortho-Toluidine HCl C₇H₉N·HCl 143.61 Dye intermediate Melting point: 223–225°C

Structural and Functional Differences

  • Pyrazole Core : Unlike benzydamine (benzofuran derivative) or memantine (adamantane-based), 4-tert-butyl-1H-pyrazole HCl features a pyrazole ring, enhancing its utility in metal coordination .
  • Pharmacological vs. Industrial Use: While memantine HCl and chlorphenoxamine HCl are drug candidates, 4-tert-butyl-1H-pyrazole HCl is primarily explored in materials science .

Industrial Relevance

  • Ortho-Toluidine HCl : Used in dye manufacturing, contrasting with 4-tert-butyl-1H-pyrazole HCl’s niche role in ligand synthesis .

Q & A

Basic: What are the standard synthetic routes for 4-tert-butyl-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds (e.g., ketones or aldehydes). For example, 4-tert-butyl-1H-pyrazole can be synthesized by reacting tert-butyl-substituted diketones with hydrazine in aprotic solvents like dimethylformamide (DMF). Hydrochloric acid is added to facilitate dehydration and stabilize the product as a hydrochloride salt. Optimization strategies include:

  • Temperature control (e.g., 80–100°C for cyclization).
  • Solvent selection (aprotic solvents improve yields).
  • Acid stoichiometry (excess HCl enhances salt formation) .

Basic: How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify proton environments and confirm tert-butyl group placement.
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism in the pyrazole ring).
  • Mass spectrometry : Validates molecular weight (C8_8H15_{15}N2_2·HCl, MW 190.68).
  • FT-IR : Detects N–H stretching (pyrazole ring) and HCl-associated peaks .

Basic: What biological activities are commonly associated with this compound?

This compound is studied for:

  • Enzyme inhibition : Potential inhibition of cyclooxygenase (COX) and xanthine oxidase, with IC50_{50} values determined via enzyme assays .
  • Antimicrobial activity : Tested against Gram-positive/negative bacteria using broth microdilution.
  • Ligand applications : Acts as a building block for metal coordination complexes in catalysis .

Advanced: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Methodologies include:

  • Kinetic assays : Measure substrate turnover rates (e.g., uric acid production for xanthine oxidase).
  • Molecular docking : Predict binding modes using software like AutoDock Vina.
  • Site-directed mutagenesis : Identify critical amino acid residues in enzyme active sites.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound?

Key modifications and effects:

  • Substituent position : Moving the tert-butyl group to adjacent positions alters steric effects and enzyme affinity.
  • N-substitution : Adding methyl or ethyl groups to nitrogen enhances lipophilicity and bioavailability.
  • Ring expansion : Incorporating fused rings (e.g., thienopyrazole) broadens biological activity .

Advanced: What analytical methods ensure purity and stability of this compound in long-term studies?

  • HPLC-MS : Monitors degradation products under varying pH/temperature.
  • Karl Fischer titration : Quantifies hygroscopicity (critical for hydrochloride salts).
  • Accelerated stability studies : Conducted at 40°C/75% RH for 6 months to predict shelf life .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays).
  • Solubility differences : Use consistent co-solvents (e.g., DMSO ≤0.1%).
  • Cell line specificity : Validate across multiple models (e.g., cancer vs. normal cells).
  • Statistical rigor : Apply multivariate analysis to isolate confounding variables .

Basic: What are best practices for handling and storing this compound?

  • Storage : Desiccated at –20°C under inert gas (argon) to prevent hydrolysis.
  • Handling : Use glove boxes for moisture-sensitive reactions.
  • Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity.
  • Free-energy perturbation (FEP) : Predicts binding affinity changes for virtual derivatives.
  • ADMET prediction : Filters candidates with poor pharmacokinetic profiles .

Basic: What preliminary toxicity assessments are recommended for this compound?

  • Ames test : Assess mutagenicity in bacterial strains.
  • MTT assay : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293).
  • Acute toxicity : Administer escalating doses in rodent models (LD50_{50} determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.